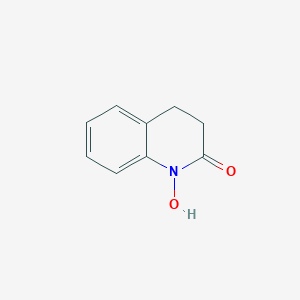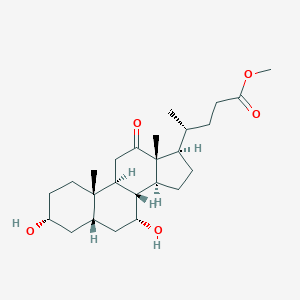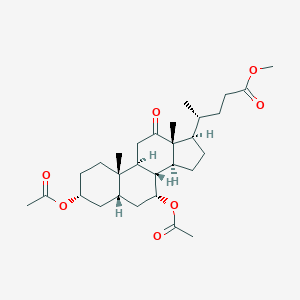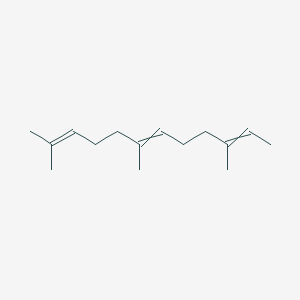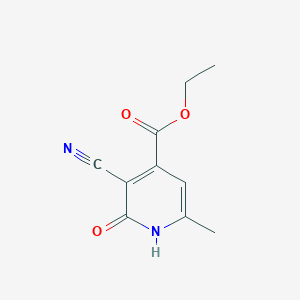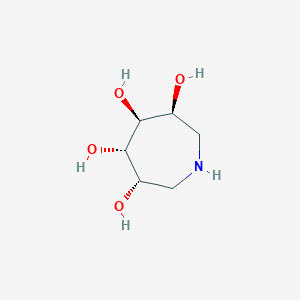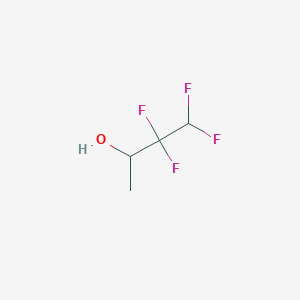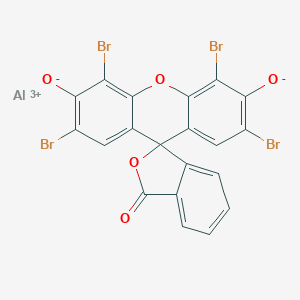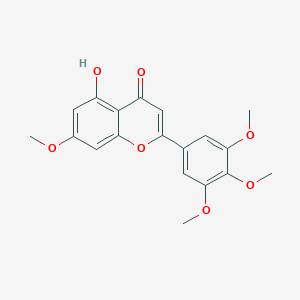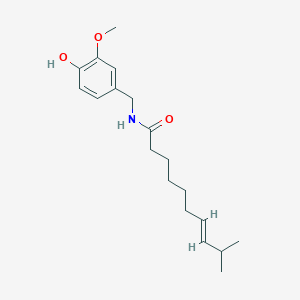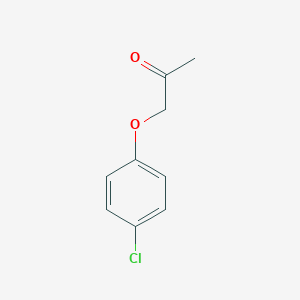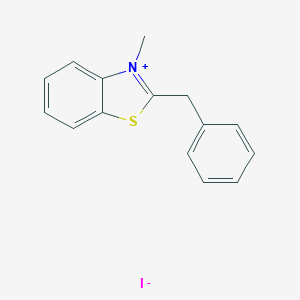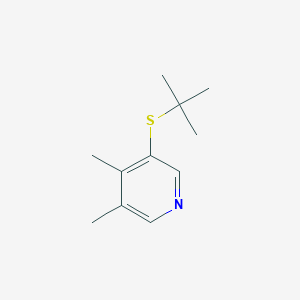
3-Tert-butylsulfanyl-4,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Tert-butylsulfanyl-4,5-dimethylpyridine is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TbdmpyS, and its molecular formula is C12H19NS. This compound is known for its unique properties, which make it useful in various applications such as catalysis, organic synthesis, and material science.
作用机制
The mechanism of action of TbdmpyS as a ligand in catalysis is complex and depends on the specific reaction being studied. In general, the sulfur atom in TbdmpyS coordinates with the metal center of the catalyst, forming a stable complex. This complex then reacts with the substrate, leading to the desired product. The unique steric and electronic properties of TbdmpyS make it an effective ligand for many different types of catalytic reactions.
生化和生理效应
While TbdmpyS has not been extensively studied for its biochemical and physiological effects, it is known to be relatively non-toxic and has low environmental impact. It is also stable under a wide range of conditions, making it useful for applications in harsh environments.
实验室实验的优点和局限性
One of the primary advantages of using TbdmpyS in lab experiments is its high purity and reliability. The optimized synthesis method ensures that the compound is of high quality, which is critical for reproducible results in scientific research. However, the limitations of TbdmpyS include its cost and limited availability.
未来方向
There are several potential future directions for research on TbdmpyS. One area of interest is in the development of new catalysts using TbdmpyS as a ligand. This could lead to the discovery of new reactions and synthetic pathways. Another area of interest is in the application of TbdmpyS in material science, where its unique properties could be used to develop new materials with novel properties. Additionally, the environmental impact of TbdmpyS could be further studied to determine its suitability for use in industrial applications.
合成方法
The synthesis of TbdmpyS can be achieved through a multistep process. The first step involves the reaction of 3,4-dimethylpyridine with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium hydride in THF to yield the final product. This method has been optimized for high yields and purity, making it a reliable and efficient way to produce TbdmpyS.
科学研究应用
TbdmpyS has been extensively studied for its applications in scientific research. One of the primary uses of this compound is as a ligand in catalysis. It has been shown to be an effective ligand for various transition metal catalysts, such as palladium and nickel. These catalysts have been used in a wide range of organic reactions, including cross-coupling reactions, hydrogenation, and C-H activation.
属性
CAS 编号 |
18794-52-0 |
|---|---|
产品名称 |
3-Tert-butylsulfanyl-4,5-dimethylpyridine |
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC 名称 |
3-tert-butylsulfanyl-4,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-12-7-10(9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
InChI 键 |
NKEYQJJYGCIRKM-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1C)SC(C)(C)C |
规范 SMILES |
CC1=CN=CC(=C1C)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



